molecular formula C15H16N4O B7480463 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one

1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7480463
M. Wt: 268.31 g/mol
InChI Key: NBWZXAPVZIMSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PEP and has been studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of various disease processes and the promotion of cellular health.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential to be used as a diagnostic tool and therapeutic agent. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the further study of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, research could be focused on the potential use of this compound in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of ethyl acetoacetate with 3,5-dimethylphenyl hydrazine to form 1-(3,5-dimethylphenyl)-3-oxobut-1-en-1-yl ethyl carbonate. This intermediate is then reacted with guanidine to form the final product, 1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-18-9-16-14-13(15(18)20)8-17-19(14)12-6-10(2)5-11(3)7-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWZXAPVZIMSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one

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